molecular formula C24H17N B13651151 3-([1,1'-Biphenyl]-3-yl)-9H-carbazole

3-([1,1'-Biphenyl]-3-yl)-9H-carbazole

Cat. No.: B13651151
M. Wt: 319.4 g/mol
InChI Key: LBCQASKYIUIWKB-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-3-yl)-9H-carbazole is an organic compound that features a biphenyl group attached to a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-3-yl)-9H-carbazole typically involves the coupling of a biphenyl derivative with a carbazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the biphenyl and carbazole units. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-3-yl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Nitro or halogenated biphenyl-carbazole derivatives.

Scientific Research Applications

3-([1,1’-Biphenyl]-3-yl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-3-yl)-9H-carbazole depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its anticancer activity could involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,1’-Biphenyl]-3-yl)-9H-carbazole is unique due to the combination of biphenyl and carbazole moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where both stability and specific interactions with light are crucial .

Properties

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

3-(3-phenylphenyl)-9H-carbazole

InChI

InChI=1S/C24H17N/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)20-13-14-24-22(16-20)21-11-4-5-12-23(21)25-24/h1-16,25H

InChI Key

LBCQASKYIUIWKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC4=C(C=C3)NC5=CC=CC=C54

Origin of Product

United States

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